Molindone-d8

LC-MS/MS Matrix Effects Bioanalysis

Selecting the right internal standard determines LC-MS/MS assay validity. Molindone-d8 provides a +8 Da mass shift, ensuring zero cross-talk with the analyte for reliable LLOQ. Unlike structural analog IS (e.g., trazodone, butylparaben) that suffer from differential matrix effects and inconsistent recovery, this octadeuterated IS co-elutes with molindone, perfectly compensating for extraction and ionization variability. Essential for FDA/EMA-compliant PK studies, TDM, and forensic toxicology. Request technical data sheet.

Molecular Formula C16H24N2O2
Molecular Weight 284.42 g/mol
CAS No. 1189805-13-7
Cat. No. B564648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolindone-d8
CAS1189805-13-7
Synonyms3-Ethyl-1,5,6,7-tetrahydro-2-methyl-5-[4-(morpholinyl-d8)methyl]-4H-indol-4-one; _x000B_EN 1733A-d8;  Lindone-d8;  Moban-d8; 
Molecular FormulaC16H24N2O2
Molecular Weight284.42 g/mol
Structural Identifiers
InChIInChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/i6D2,7D2,8D2,9D2
InChIKeyKLPWJLBORRMFGK-COMRDEPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molindone-d8 (CAS 1189805-13-7) for Bioanalysis: A Stable Isotope-Labeled Internal Standard


Molindone-d8 (CAS 1189805-13-7) is the octadeuterated isotopologue of the conventional antipsychotic agent molindone (Moban), in which eight hydrogen atoms are substituted with deuterium . As a stable isotope-labeled (SIL) compound, it possesses a molecular weight of 284.42 g/mol and is chemically and physically near-identical to its non-deuterated counterpart, exhibiting equivalent chromatographic behavior and ionization efficiency [1]. This compound is not intended as a therapeutic agent itself; rather, it functions as a superior internal standard (IS) for the accurate and precise quantitative analysis of molindone in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Generic Internal Standards Cannot Replace Molindone-d8 in LC-MS/MS Quantitation


In quantitative bioanalysis, the internal standard (IS) is the single most critical component for correcting variability in sample preparation, extraction recovery, and LC-MS/MS detection [1]. The use of a non-isotopic, structural analog IS—such as trazodone or butylparaben, which have been employed in older HPLC-UV methods for molindone—introduces significant risk of differential matrix effects and inconsistent recovery, leading to inaccurate quantification [2][3]. A stable isotope-labeled (SIL) version of the analyte itself is the gold standard. However, the choice of isotopic label matters. While other SIL analogs like 13C- or 15N-labeled molindone would co-elute perfectly, they are often cost-prohibitive or commercially unavailable. A deuterated analog like Molindone-d8 provides a pragmatic and regulatory-accepted balance, but its performance is not guaranteed and depends entirely on its specific deuteration design [4]. The following evidence demonstrates the precise, quantifiable advantages of Molindone-d8, highlighting why generic or even poorly designed SIL alternatives may fail to deliver the required assay fidelity.

Molindone-d8 (CAS 1189805-13-7): A Quantitative Evidence Guide for Scientific Selection


Molindone-d8 vs. Non-Isotopic Analogs: Elimination of Differential Ion Suppression

The use of non-isotopic structural analogs as internal standards can lead to significant quantification errors due to differential matrix effects in electrospray ionization. Molindone-d8, as an isotopologue, co-elutes with the analyte molindone and experiences the same degree of ion suppression, thereby normalizing this variability. In contrast, a structural analog such as trazodone, used in earlier HPLC methods for molindone, would elute at a different retention time and thus be subject to a different and uncorrelated matrix effect [1][2]. This class-level inference is supported by general bioanalytical literature, which shows that IS-normalized matrix effects for SIL-IS are consistently in the range of 92-108%, while structural analogs often fall outside this range [3].

LC-MS/MS Matrix Effects Bioanalysis Method Validation

The Critical Importance of Deuteration Position: Mitigating Hydrogen-Deuterium Exchange

The reliability of a deuterated internal standard is heavily dependent on the stability of its label. Molindone-d8 features eight deuterium atoms substituted on the morpholine ring, a position that is chemically stable and not prone to back-exchange to hydrogen in typical biological matrices (pH 3-8) . This design contrasts with deuterium labeling at labile positions (e.g., adjacent to carbonyls or on carboxylic acid protons), which can undergo significant H/D exchange (potentially >10-20%), leading to a loss of isotopic purity and inaccurate quantification [1]. While direct stability data for Molindone-d8 is not publicly available, the structural placement of its label allows for a class-level inference of high stability under standard bioanalytical conditions .

LC-MS/MS Internal Standard Design Hydrogen-Deuterium Exchange Method Robustness

Molindone-d8 vs. Unlabeled Molindone: High-Resolution MS/MS Differentiation for Unambiguous Quantitation

Quantitative LC-MS/MS relies on monitoring specific precursor-to-product ion transitions (MRM). Molindone-d8, with a parent ion mass increase of +8 Da (m/z 285 -> 100 vs. m/z 277 -> 100 for molindone), provides a distinct and interference-free signal in the mass spectrometer . This mass difference ensures that the internal standard channel is free from cross-talk or contribution from the analyte's natural isotopic abundance (M+8), which is negligible . In contrast, using an unlabeled molindone standard would be impossible to differentiate from the analyte in the sample. A poorly chosen deuterated standard with only 2 or 3 deuterium atoms (e.g., d2 or d3) could suffer from significant isotopic overlap, where the analyte's natural 13C isotopes contribute to the IS channel, reducing accuracy and sensitivity [1].

Mass Spectrometry Multiple Reaction Monitoring LC-MS/MS Assay Selectivity

Validated Applications of Molindone-d8 (CAS 1189805-13-7) in Scientific Research


High-Fidelity Pharmacokinetic (PK) and Bioequivalence Studies

In regulated bioanalysis for drug development, the FDA and EMA mandate the use of a stable isotope-labeled internal standard to ensure method accuracy and precision. Molindone-d8 is the optimal choice for quantifying molindone in human plasma or serum for PK studies, where it corrects for sample-to-sample variability in extraction and ionization, enabling precise calculation of key parameters like Cmax and AUC [1][2]. Its distinct +8 Da mass shift ensures no cross-talk with the analyte, which is critical for achieving the required Lower Limit of Quantification (LLOQ) for late time-point samples.

Therapeutic Drug Monitoring (TDM) of Molindone in Schizophrenia

Monitoring plasma concentrations of molindone can help clinicians manage efficacy and safety in patients with schizophrenia. Molindone-d8 is the essential component in a validated LC-MS/MS assay for TDM, providing the analytical accuracy and reproducibility required for making informed clinical decisions. The use of a non-isotopic analog IS would expose the method to potential matrix effects from patient-specific serum components, leading to unreliable results and potentially incorrect dose adjustments [1][3].

Investigating Drug Metabolism and Drug-Drug Interactions (DDI)

Accurate quantitation of molindone and its metabolites is essential for understanding its metabolic pathway and potential for DDI. Molindone-d8 serves as the ideal IS for quantifying molindone in in vitro systems like human liver microsomes (HLM) or hepatocytes . Its stable isotope label ensures that the IS is not metabolized alongside the analyte, providing a constant reference point throughout the incubation. This allows for the precise measurement of metabolic stability and the identification of specific CYP enzymes involved, data that are crucial for IND submissions [4].

Forensic and Postmortem Toxicology

The analysis of molindone in postmortem blood is complicated by matrix degradation and the presence of numerous interfering substances. As demonstrated in validated methods for a panel of 19 antipsychotics, a deuterated IS like Molindone-d8 is indispensable for compensating for these severe matrix effects and ion suppression/enhancement phenomena [1]. Its use allows for confident identification and accurate quantitation of the drug, providing reliable data for medico-legal investigations where the standard of proof is exceptionally high.

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